3,3-dimethylbutylbenzene
Description
3,3-Dimethylbutylbenzene is an alkyl-substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈, consisting of a benzene ring attached to a branched 3,3-dimethylbutyl chain. It is identified as a minor lipid-soluble component in hawthorn (Crataegus pinnatifida) kernels, constituting part of the plant's secondary metabolites . Structurally, the compound features a tert-butyl group (C(CH₃)₂CH₂-) bonded to the benzene ring, contributing to its hydrophobic properties.
However, its structural analogs, such as other branched alkanes and alkylbenzenes, are well-characterized in terms of their physicochemical behavior and applications in materials science and organic synthesis.
Properties
CAS No. |
17314-92-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.
Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3,3-dimethylbutylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-Methylhexane and Heptane
- Occurrence : Major components in hawthorn kernel lipids (44.9% and 34.7%, respectively) .
- Properties : Lower molecular weights (C₇H₁₆ and C₇H₁₄) compared to 3,3-dimethylbutylbenzene, resulting in lower boiling points and higher volatility.
- Applications : Used as solvents or reference standards in chromatography.
3-Ethyl-2,3-Dimethylpentane
- Structure : Branched alkane with a quaternary carbon center.
- Occurrence: Minor component in hawthorn kernels .
- Comparison : Similar hydrophobicity to this compound but lacks aromaticity, leading to reduced stability under oxidative conditions.
Benzene Derivatives with Branched Substituents
- Example : Benzene, (1,3-dimethyl-3-butenyl) (CAS 56851-51-5) .
- Structure : Benzene ring with a branched alkenyl substituent (C(CH₃)₂CH₂CH₂-).
- Key Difference : Presence of a double bond in the substituent enhances reactivity in polymerization or addition reactions, unlike the saturated 3,3-dimethylbutyl group.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Aromaticity | Key Functional Groups | Boiling Point (Estimated) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₈ | 162.28 | Yes | Benzene, branched alkyl | ~250–280°C (inferred) |
| 3-Methylhexane | C₇H₁₆ | 100.20 | No | Branched alkane | ~90–95°C |
| Heptane | C₇H₁₆ | 100.20 | No | Linear alkane | ~98°C |
| 3-Ethyl-2,3-dimethylpentane | C₉H₁₈ | 128.24 | No | Branched alkane | ~150–160°C |
Notes:
- Aromaticity in this compound increases thermal stability compared to alkanes.
- Branched structures reduce melting points and enhance solubility in nonpolar solvents.
Toxicity and Regulatory Status
- This compound: No toxicity data available; assumed low risk due to natural occurrence.
- 3,3′-Diaminobenzidine: Classified as carcinogenic and mutagenic (EU CLP Regulation) .
- Chloro(3,3-dimethylbutyl)dimethylsilane : Requires handling precautions (e.g., ventilation) due to irritant properties .
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